

Technical Guide: Physicochemical Properties of 4,4-dichloro-threonine

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Compound of Interest

Compound Name: Threonine, 4,4-dichloro-

Cat. No.: B15465994

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Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases has revealed no available experimental data on the physicochemical properties of 4,4-dichloro-threonine. This document therefore provides information on the closely related analogue, 4-chloro-L-threonine, as a proxy, and outlines hypothetical experimental protocols for the synthesis and characterization of the target compound. The data for 4-chloro-L-threonine is based on computational predictions and should be interpreted with caution.

Physicochemical Properties of 4-chloro-L-threonine (Computed)

Due to the absence of experimental data for 4,4-dichloro-threonine, we present the computed physicochemical properties for the mono-chlorinated analogue, 4-chloro-L-threonine, sourced from the PubChem database. These values are computationally derived and have not been experimentally verified.

Property	Value	Source
Molecular Formula	C ₄ H ₈ ClNO ₃	PubChem CID: 5460796[1]
Molecular Weight	153.56 g/mol	PubChem CID: 5460796[1]
IUPAC Name	(2S,3S)-2-amino-4-chloro-3-hydroxybutanoic acid	PubChem CID: 5460796[1]
XLogP3	-2.7	PubChem CID: 5460796[1]
Exact Mass	153.0192708 Da	PubChem CID: 5460796[1]
Topological Polar Surface Area	83.6 Å ²	PubChem CID: 5460796[1]
Heavy Atom Count	9	PubChem CID: 5460796[1]
Formal Charge	0	PubChem CID: 5460796[1]
Complexity	108	PubChem CID: 5460796[1]
Isotope Atom Count	0	PubChem CID: 5460796[1]
Defined Atom Stereocenter Count	2	PubChem CID: 5460796[1]
Hydrogen Bond Donor Count	3	PubChem CID: 5460796[1]
Hydrogen Bond Acceptor Count	4	PubChem CID: 5460796[1]
Rotatable Bond Count	3	PubChem CID: 5460796[1]

Hypothetical Experimental Protocols

Given the lack of established methods for 4,4-dichloro-threonine, the following sections detail hypothetical protocols for its synthesis and the determination of its key physicochemical properties. These are based on standard organic chemistry techniques and analytical methods for amino acids.

Synthesis of 4,4-dichloro-threonine

A potential synthetic route to 4,4-dichloro-threonine could involve the direct chlorination of a protected threonine derivative. Free radical chlorination of the terminal methyl group could be a plausible approach.

Objective: To synthesize 4,4-dichloro-threonine from a suitable protected L-threonine precursor.

Materials:

- N-acetyl-L-threonine methyl ester
- N-Chlorosuccinimide (NCS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4)
- Sodium bicarbonate (NaHCO_3) solution
- Magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Protection of L-threonine: The amino and carboxyl groups of L-threonine are first protected to prevent side reactions. This can be achieved by acetylation of the amino group and esterification of the carboxyl group to yield N-acetyl-L-threonine methyl ester.
- Free Radical Chlorination:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetyl-L-threonine methyl ester in anhydrous carbon tetrachloride.

- Add N-Chlorosuccinimide (2.2 equivalents) and a catalytic amount of AIBN.
- Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Work-up and Purification:
 - Filter the reaction mixture to remove succinimide.
 - Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to isolate the N-acetyl-4,4-dichloro-threonine methyl ester.
- Deprotection:
 - Hydrolyze the ester and amide protecting groups by heating the purified intermediate in an aqueous solution of hydrochloric acid.
 - Neutralize the resulting solution with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
 - Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4,4-dichloro-threonine.

Determination of Physicochemical Properties

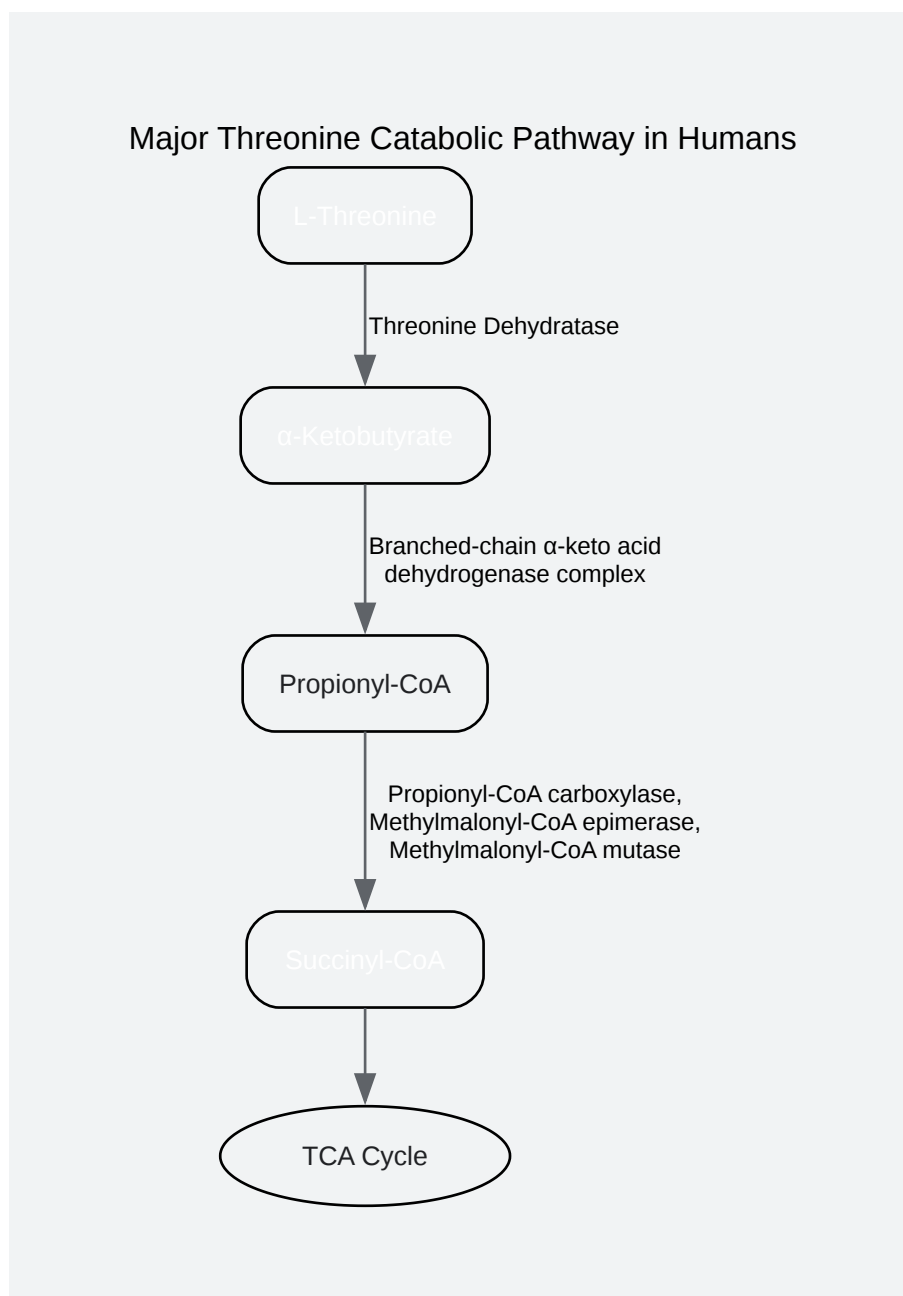
The following are standard experimental procedures to determine the key physicochemical properties of the synthesized 4,4-dichloro-threonine.

Property	Experimental Protocol
Melting Point	Use a calibrated melting point apparatus. Place a small, dry sample in a capillary tube and heat it slowly. The melting point is the temperature range over which the sample melts completely.
Solubility	Determine the solubility in various solvents (e.g., water, ethanol, DMSO) at a controlled temperature. Add a known amount of the compound to a known volume of solvent and stir until saturation. The concentration of the dissolved compound can be determined by techniques such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
pKa	Perform a potentiometric titration. Dissolve a known amount of the compound in water and titrate with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Monitor the pH throughout the titration. The pKa values correspond to the pH at the half-equivalence points.
LogP (Octanol-Water Partition Coefficient)	Use the shake-flask method. Dissolve the compound in a mixture of n-octanol and water. After equilibration, separate the two phases and measure the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The LogP is the logarithm of the ratio of the concentrations in the octanol and water phases.

Biological Context: Threonine Metabolism

As 4,4-dichloro-threonine is an analogue of the essential amino acid threonine, its biological activity would likely be related to threonine's metabolic pathways. Threonine is metabolized in

mammals primarily through two pathways. The major pathway in humans involves threonine dehydratase, which converts threonine to α -ketobutyrate. A minor pathway, more prominent in other animals, is initiated by threonine dehydrogenase.

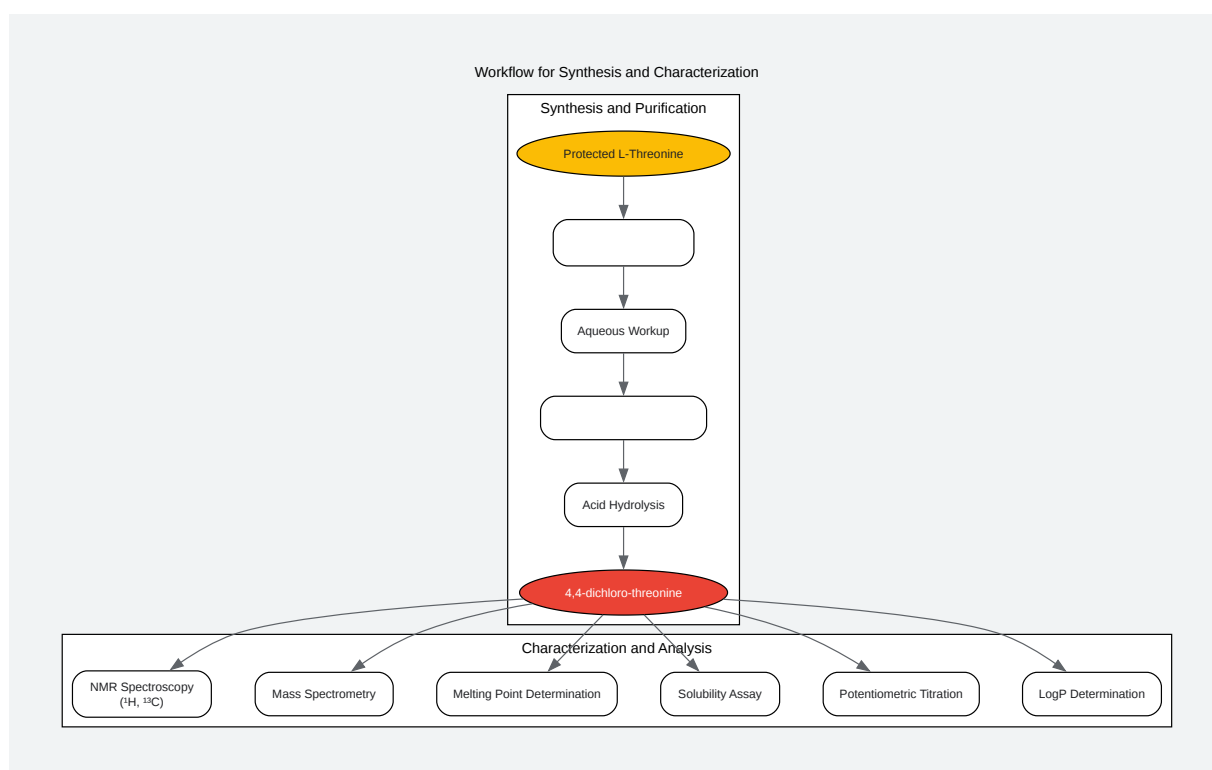


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Caption: Major catabolic pathway of L-Threonine in humans.

Experimental and Analytical Workflow

The following diagram outlines a logical workflow for the synthesis, purification, and characterization of 4,4-dichloro-threonine.



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Caption: Proposed experimental workflow for 4,4-dichloro-threonine.

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References

- 1. 4-chloro-L-threonine | C₄H₈ClNO₃ | CID 5460796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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